REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:16])[C:3](=[O:15])[C:4]1[CH:9]=[C:8]([CH3:10])[C:7]([N+:11]([O-])=O)=[C:6]([CH3:14])[CH:5]=1.[H][H]>[Pd].CO>[NH2:11][C:7]1[C:8]([CH3:10])=[CH:9][C:4]([C:3]([N:2]([CH3:16])[CH3:1])=[O:15])=[CH:5][C:6]=1[CH3:14]
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Name
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N,N,3,5-tetramethyl-4-nitrobenzamide
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Quantity
|
1 g
|
Type
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reactant
|
Smiles
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CN(C(C1=CC(=C(C(=C1)C)[N+](=O)[O-])C)=O)C
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Name
|
|
Quantity
|
100 mg
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Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
Then the catalyst is filtered off
|
Type
|
WASH
|
Details
|
washed with methanol
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Type
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CONCENTRATION
|
Details
|
The combined mother liquors are concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=O)N(C)C)C=C1C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |